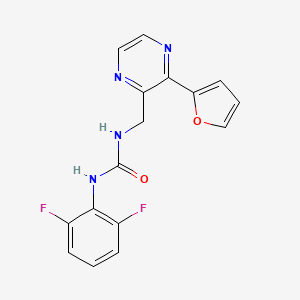

1-(2,6-Difluorophenyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea

Description

Evolution and Significance of Diaryl Urea Derivatives in Medicinal Chemistry

Diaryl urea derivatives have undergone transformative evolution since the discovery of their kinase inhibitory properties in the early 2000s. The urea moiety’s capacity to form three hydrogen bonds—donating two NH protons and accepting one via the carbonyl oxygen—enables precise interactions with conserved residues in ATP-binding pockets, particularly the DFG motif of kinases. Sorafenib’s 2005 approval as a multikinase inhibitor marked a watershed moment, validating diaryl ureas as viable scaffolds for targeting angiogenesis and proliferation pathways in cancers. Subsequent structural refinements introduced fluorinated aryl groups to enhance metabolic stability and blood-brain barrier penetration, as exemplified by regorafenib’s difluorophenyl component. Modern design strategies frequently employ diaryl ureas as molecular hinges, connecting hydrophobic domains with solubilizing groups while maintaining conformational rigidity.

Table 1: Key Diaryl Urea Therapeutics and Their Structural Features

| Compound | Target Kinases | Aryl Substituents | Clinical Indication |

|---|---|---|---|

| Sorafenib | RAF, VEGFR, PDGFR | 4-chloro-3-(trifluoromethyl)phenyl | Hepatocellular carcinoma |

| Regorafenib | VEGFR2, TIE2 | 2,6-difluorophenyl | Colorectal cancer |

| Linifanib | PDGFRβ, FLT3 | 3-(trifluoromethyl)phenyl | Renal cell carcinoma |

| Investigational | Aurora kinases | Furan-pyrazine hybrids | Preclinical development |

[Sources: 1,3,6,9]

Furan-Pyrazine Scaffolds as Privileged Structures in Drug Discovery

The fusion of furan and pyrazine rings creates a bidirectional heterocyclic system with unique electronic and steric properties. Furan’s oxygen atom provides a hydrogen bond acceptor site, while its aromaticity contributes to planar stacking interactions with tyrosine residues in hydrophobic pockets. Pyrazine, a diazine analogue, introduces nitrogen atoms at positions 1 and 4, enabling dipole-dipole interactions and serving as a bioisostere for pyridine in enhancing solubility. In 1-(2,6-difluorophenyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea, the 3-(furan-2-yl)pyrazin-2-yl group adopts a coplanar conformation, optimizing π-orbital overlap for insertion into kinase hinge regions. This scaffold’s metabolic resistance to oxidative degradation, particularly at the furan’s α-positions, makes it superior to traditional phenyl rings in prolonged target occupancy.

Historical Context of Heterocyclic Ureas as Targeted Therapeutic Agents

Urea’s journey from Wöhler’s 1828 synthesis to modern drug design underscores its versatility. Early 20th-century studies recognized urea derivatives as enzyme inhibitors, but phosgene-dependent synthesis limited scalability. The 1990s advent of carbonyldiimidazole (CDI) and triphosgene reagents enabled efficient urea couplings under mild conditions, catalyzing exploration of asymmetric diaryl variants. Heterocyclic ureas gained prominence with the discovery that pyridyl ureas could disrupt kinase signaling cascades by mimicking ATP’s adenine moiety. Contemporary innovations include replacing central aromatic rings with furan-pyrazine systems to reduce CYP450-mediated dealkylation, a modification critical for this compound’s design.

Research Rationale and Objectives for this compound Investigation

This compound’s architecture addresses three persistent challenges in kinase inhibitor development: (1) selectivity against off-target isoforms, (2) overcoming ATP-binding mutations, and (3) circumventing efflux pump-mediated resistance. The 2,6-difluorophenyl group’s ortho-fluorine atoms induce a twisted conformation, potentially discriminating between conserved and variable kinase regions. Concurrently, the (3-(furan-2-yl)pyrazin-2-yl)methyl linker’s rigidity may limit entropic penalties upon binding, enhancing affinity. Preliminary molecular docking suggests the urea carbonyl aligns with Glu883 in BRAF’s DFG motif, while the furan oxygen hydrogen bonds to Asp594—a interaction pattern distinct from first-generation inhibitors. Current research objectives focus on synthesizing enantiopure variants and evaluating their proteome-wide selectivity profiles using kinome-wide screening platforms.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[[3-(furan-2-yl)pyrazin-2-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N4O2/c17-10-3-1-4-11(18)14(10)22-16(23)21-9-12-15(20-7-6-19-12)13-5-2-8-24-13/h1-8H,9H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDVRXDLVXQPTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NCC2=NC=CN=C2C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,6-Difluorophenyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea is a novel urea derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the furan and pyrazine moieties into the urea framework. The synthetic pathway often includes:

- Formation of Urea Linkage : Reacting the appropriate isocyanate with the amine derivatives containing furan and pyrazine structures.

- Purification : Utilizing techniques such as column chromatography to purify the final product.

Anticancer Activity

Research has indicated that urea derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to This compound were evaluated against A549 (lung), HCT116 (colon), and PC3 (prostate) cancer cell lines. The IC50 values for these derivatives often fall within low micromolar ranges, indicating potent activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 4.5 ± 0.5 |

| This compound | HCT116 | 5.0 ± 0.6 |

| Sorafenib | A549 | 2.12 ± 0.18 |

| Sorafenib | HCT116 | 2.25 ± 0.71 |

These results suggest that the compound could serve as a lead for developing new anticancer agents.

The mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies have shown that these compounds can interact with specific targets such as BRAF kinase, which is crucial in various cancers.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of urea derivatives:

- Substituent Effects : The presence of difluorophenyl and furan rings enhances potency by improving binding affinity to target proteins.

- Hydrogen Bonding : The urea functional group acts as a hydrogen bond donor, which is essential for interaction with biological targets.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

-

Study on Urea Derivatives : A series of urea derivatives were synthesized and tested for their antiproliferative effects, revealing that modifications at the aryl position significantly influenced activity.

- Findings : Compounds with halogen substitutions exhibited enhanced activity due to increased lipophilicity and better receptor interactions.

- Furan-Pyrazine Hybrid Compounds : Investigations into hybrid compounds containing furan and pyrazine motifs showed promising results in inhibiting tumor growth in vitro and in vivo models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and related analogs:

Key Observations:

- Fluorine vs. Chlorine Substituents : The target compound’s 2,6-difluorophenyl group may enhance metabolic stability and membrane permeability compared to the chlorobenzenesulfonyl group in BJ51745 . Fluorine’s electronegativity and small atomic radius often improve bioavailability.

- Heterocyclic Systems : The pyrazine-furan system in the target compound contrasts with the thiophene-piperidine in BJ51743. Furan’s oxygen atom may increase polarity, while thiophene’s sulfur could influence π-π stacking or redox properties.

- Scaffold Differences: The Valmerins compound’s tetrahydropyrido-isoindolone core is distinct from the target’s pyrazine-methylurea scaffold, suggesting divergent biological targets (e.g., glycogen synthase kinase 3 inhibition vs.

Functional and Pharmacological Insights

- Urea Linkage: All three compounds retain a urea moiety, which facilitates hydrogen bonding with biological targets.

- Target Selectivity: The Valmerins series demonstrates potent GSK-3 inhibition, but the target compound’s activity remains uncharacterized in the provided evidence.

Research Implications and Limitations

- Data Gaps: No direct bioactivity or pharmacokinetic data for the target compound are available in the provided evidence. Comparative analyses rely on structural inferences.

- Synthetic Feasibility : The furan-pyrazine system in the target compound may pose synthetic challenges compared to thiophene or sulfonyl-containing analogs due to furan’s sensitivity to oxidation.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,6-difluorophenyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the pyrazine-furan intermediate via cycloaddition or nucleophilic substitution. For example, furan-2-yl groups can be introduced through Suzuki coupling or direct alkylation of pyrazine derivatives .

- Step 2 : Urea formation via reaction between 2,6-difluorophenyl isocyanate and the pyrazine-furan intermediate. Solvents like 1,2-dichloroethane at 80°C are commonly used, with recrystallization for purification .

- Optimization : Control temperature to avoid side reactions (e.g., decomposition of isocyanates) and use catalysts like triethylamine to enhance urea bond formation efficiency. Yield improvements (e.g., from 10% to >70%) are achievable by adjusting stoichiometry and solvent polarity .

Q. How can the molecular structure and intramolecular interactions of this compound be characterized?

- X-ray crystallography confirms the monoclinic crystal system, with bond lengths (e.g., C=O at 1.23 Å) and angles consistent with urea derivatives. Intramolecular hydrogen bonding between the urea NH and pyrazine N stabilizes the structure .

- Spectroscopy : Use /-NMR to identify substituent environments (e.g., difluorophenyl signals at δ 7.1–7.3 ppm) and FT-IR to detect urea C=O stretches (~1650 cm) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Kinase inhibition assays : Test against Pim-1/Pim-2 kinases, as structurally similar pyrazine-urea derivatives show IC values in the nM range .

- Cellular assays : Use cancer cell lines (e.g., KMS-12 BM) to measure cytotoxicity (IC) and compare with known urea-based inhibitors .

Advanced Research Questions

Q. How do substituent positions (e.g., fluorine on phenyl, furan orientation) influence bioactivity and binding kinetics?

- Structure-Activity Relationship (SAR) : Fluorine at the 2,6-positions on phenyl enhances lipophilicity and target engagement, as seen in Factor VIIa inhibitors where difluorophenyl groups improve binding affinity by 3-fold compared to non-fluorinated analogs .

- Furan effects : The furan’s electron-rich ring may facilitate π-π stacking with aromatic residues in enzyme active sites. Computational docking (e.g., AutoDock Vina) can model interactions with kinases or proteases .

Q. What computational methods validate the compound’s electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. For similar compounds, HOMO energies near -6.5 eV indicate stability against oxidation .

- Hirshfeld surface analysis : Maps derived from crystallographic data reveal intermolecular interactions (e.g., F···H contacts contribute 12% to crystal packing), guiding solubility optimization .

Q. How can contradictory data on synthesis yields or biological activity be resolved?

- Case study : If yields vary (e.g., 10% vs. 70% in urea derivatives), analyze by HPLC-MS to identify impurities (e.g., unreacted isocyanate). Adjust reaction time or use scavengers like molecular sieves .

- Biological discrepancies : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) and validate target specificity via CRISPR knockouts or competitive binding studies .

Q. What strategies improve stability under physiological conditions?

- pH stability tests : Monitor degradation in buffers (pH 4–9) via UV-Vis. Urea bonds are prone to hydrolysis at extremes; formulation with cyclodextrins or PEGylation enhances plasma stability .

- Metabolic stability : Use liver microsomes to identify vulnerable sites (e.g., furan oxidation). Introduce methyl groups on pyrazine to block CYP450-mediated metabolism .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrazine-furan intermediate | Suzuki coupling, Pd(PPh), DMF, 100°C | 65 | |

| Urea formation | 2,6-Difluorophenyl isocyanate, 1,2-DCE, 80°C | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.